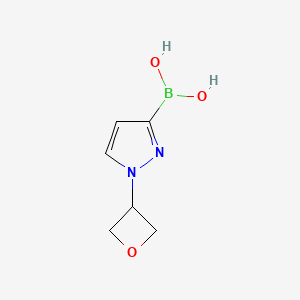

1-(Oxetan-3-yl)pyrazole-3-boronic Acid

Description

Properties

Molecular Formula |

C6H9BN2O3 |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

[1-(oxetan-3-yl)pyrazol-3-yl]boronic acid |

InChI |

InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-9(8-6)5-3-12-4-5/h1-2,5,10-11H,3-4H2 |

InChI Key |

UVBZZXGEQJWUSO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NN(C=C1)C2COC2)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Oxetan 3 Yl Pyrazole 3 Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 1-(oxetan-3-yl)pyrazole-3-boronic acid, the primary applications lie in palladium- and copper-catalyzed processes.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. nih.govnih.gov For pyrazole-containing systems, this reaction allows for the direct arylation or heteroarylation at the 3-position of the pyrazole (B372694) ring.

The general reaction scheme involves the coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base. The reaction is typically performed in a mixture of an organic solvent and water. The key steps of the catalytic cycle are the oxidative addition of the organohalide to the Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar N-substituted pyrazole boronic acids and other nitrogen-rich heterocyclic systems. nih.govacs.org These reactions often require carefully optimized conditions, particularly the choice of ligand, to achieve high yields, especially with less reactive organochlorides. nih.gov

The choice of ligand coordinated to the palladium center is critical for a successful Suzuki-Miyaura coupling, profoundly influencing reaction rates, yields, and substrate scope. For challenging substrates like nitrogen-containing heterocycles, bulky and electron-rich phosphine (B1218219) ligands are often essential. nih.govarkat-usa.org These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination step. researchgate.net

Studies on the coupling of N-H azoles, such as indazoles and pyrazoles, have shown that catalyst systems employing bulky biarylphosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provide the highest yields. nih.gov The use of palladium precatalysts, which are stable, easy to handle, and form the active Pd(0) species under the reaction conditions, is also a common strategy to improve efficiency and reproducibility. nih.govmit.edu For instance, XPhos-based precatalysts have been shown to be highly effective in the coupling of 3-bromopyrazoles. nih.gov

The following table summarizes the influence of different ligands on the Suzuki-Miyaura coupling of 3-chloroindazole, a related nitrogen-rich heterocycle, which provides insight into the likely ligand effects for pyrazole-based systems. nih.gov

| Palladium Source | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | None | 0 |

| Pd(OAc)₂ | PPh₃ | 10 |

| Pd(OAc)₂ | PCy₃ | 23 |

| Pd₂(dba)₃ | SPhos | 56 |

| Pd₂(dba)₃ | XPhos | 51 |

| XPhos Pd G2 Precatalyst | - | 80 |

Data based on the coupling of 3-chloroindazole with 5-indole boronic acid. nih.gov Conditions: Pd source (2 mol%), ligand (3 mol%), K₃PO₄, dioxane/H₂O, 100 °C.

The substrate scope of Suzuki-Miyaura reactions involving pyrazole boronic acids is generally broad, accommodating a wide range of aryl and heteroaryl halides. nih.govrsc.org Both electron-rich and electron-deficient coupling partners are often well-tolerated. researchgate.net However, specific limitations and side reactions can affect the efficiency of the coupling.

Substrate Scope: Couplings with various substituted aryl bromides and chlorides, as well as heteroaryl halides (e.g., pyridines, pyrimidines), are generally successful. The reaction tolerates numerous functional groups, which is a key advantage for late-stage functionalization in drug discovery. nih.govrsc.org

The table below illustrates the typical scope for the coupling of a pyrazole halide with various boronic acids, which mirrors the expected reactivity for the coupling of this compound with various halides. nih.gov

| Boronic Acid Partner | Yield (%) |

|---|---|

| 4-Methoxyphenylboronic acid | 86 |

| 3-Fluorophenylboronic acid | 85 |

| 4-(Trifluoromethyl)phenylboronic acid | 78 |

| 3-Thienylboronic acid | 72 |

| 2-Naphthylboronic acid | 70 |

| 3-Pyridylboronic acid | 61 |

Data based on the coupling of 3-bromopyrazole with various boronic acids using an XPhos-based catalyst system. nih.gov

Limitations: A significant limitation is the potential for protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. wikipedia.orged.ac.uk This side reaction is particularly problematic for electron-deficient or certain heteroaromatic boronic acids (like 2-pyridyl or 5-thiazolyl boronic acids) and is often accelerated by high temperatures and aqueous basic conditions required for the Suzuki-Miyaura reaction. ed.ac.ukresearchgate.netnih.gov The use of highly active catalysts that allow for lower reaction temperatures can help mitigate this issue. mit.edu

Additionally, the presence of other acidic functional groups (e.g., phenols, other pyrazole N-H groups) on the boronic acid coupling partner can inhibit the reaction, likely through coordination to the palladium center. nih.gov Steric hindrance on the coupling partners can also reduce reaction efficiency. quora.com

Copper-Catalyzed Chan-Lam Cross-Coupling with Nitrogenous Substrates

The Chan-Lam (or Chan-Evans-Lam) reaction is a copper-mediated or -catalyzed cross-coupling used to form carbon-heteroatom bonds, most commonly C-N and C-O bonds. researchgate.net It typically involves the reaction of an organoboron reagent with an N-H or O-H containing substrate. This reaction provides a powerful alternative to palladium-catalyzed methods for N-arylation.

For this compound, the Chan-Lam reaction would involve coupling with nitrogenous substrates such as amines, amides, or other N-H heterocycles. The reaction is generally carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, often with a base like triethylamine (B128534) or pyridine, and typically uses air (O₂) as the terminal oxidant. acs.orgasianpubs.org

While palladium-catalyzed Buchwald-Hartwig amination is a common C-N bond-forming reaction, the Chan-Lam coupling offers the advantage of using more readily available and less expensive copper catalysts under often milder conditions. asianpubs.org The scope of the reaction includes a wide variety of N-nucleophiles, making it highly versatile. researchgate.net Studies on the N-arylation of pyrazoles have demonstrated that cupric acetate (B1210297) can mediate the reaction with aryl boronic acids, sometimes with high regioselectivity controlled by substituents on the pyrazole ring. acs.orgherts.ac.ukresearchgate.net

Other Transition-Metal-Mediated Coupling Reactions

While palladium and copper catalysts are most common, other transition metals can also mediate coupling reactions involving pyrazole derivatives. Nickel catalysts, for example, are increasingly used as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. Although less common for boronic acids, Negishi coupling (using an organozinc reagent) and Stille coupling (using an organotin reagent) are other potential pathways for the functionalization of pyrazole rings, typically starting from a pyrazole halide or triflate. researchgate.net The direct use of this compound in these alternative coupling reactions is less established but remains an area of potential exploration.

Reactions Involving the Boronic Acid Functionality

Beyond its role as a passive partner in cross-coupling, the boronic acid group itself can undergo several important reactions.

One of the most common transformations is esterification . Boronic acids are often converted to more stable and easily purified boronate esters, such as pinacol (B44631) esters. researchgate.netgoogle.com These esters are generally more robust towards protodeboronation and can be used directly in many cross-coupling reactions, sometimes offering advantages in terms of stability and handling. nih.gov

Boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines . This dehydration can occur upon storage or heating and is typically reversible in the presence of water.

Finally, under certain conditions, arylboronic acids can undergo disproportionation in the presence of a suitable bidentate ligand and base to form diarylborinate species. nih.gov This reactivity highlights the complex chemical behavior of the boronic acid moiety beyond its conventional role in cross-coupling.

Protodeboronation Pathways

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant consideration in the application of organoboronic acids. wikipedia.org This process can be an undesired side reaction in cross-coupling catalysis or a deliberate synthetic step. wikipedia.orgresearchgate.net The reactivity of this compound towards protodeboronation is influenced by several factors, primarily the reaction pH and the electronic nature of the pyrazole ring. wikipedia.org

Investigations into the protodeboronation of arylboronic acids have revealed multiple mechanistic pathways. wikipedia.orged.ac.uk Generally, these can be categorized as acid-catalyzed and base-catalyzed mechanisms.

Acid-Catalyzed Protodeboronation : This pathway involves electrophilic substitution of the boronic acid group by a proton. ed.ac.ukrsc.org For arylboronic acids, this process is facilitated by strong acids. researchgate.net

Base-Catalyzed Protodeboronation : Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion, [ArB(OH)₃]⁻. ed.ac.ukacs.org This species is generally more susceptible to protodeboronation. ed.ac.uk The mechanism is proposed to proceed via hydrolysis of the boronate anion. ed.ac.uk

For heteroaromatic boronic acids containing a basic nitrogen atom, such as the pyrazole moiety in this compound, additional pathways can become significant. wikipedia.org Under neutral pH conditions, these compounds can form zwitterionic intermediates which may undergo rapid unimolecular fragmentation, leading to protodeboronation. wikipedia.org However, the addition of either acid or base can suppress this zwitterionic pathway by shifting the equilibrium towards the protonated or deprotonated form, respectively. wikipedia.org

The propensity for protodeboronation is highly dependent on the specific heteroaromatic system. For instance, while some pyridyl and thiazolyl boronic acids undergo rapid protodeboronation at neutral pH, others are significantly more stable. researchgate.netnih.gov The electronic properties of the oxetane (B1205548) substituent on the pyrazole ring will also modulate the susceptibility of the C-B bond to cleavage.

| Pathway | Description | Key Species | Optimal Conditions |

| Acid-Catalyzed | Electrophilic substitution of the boronic acid group by a proton. ed.ac.ukrsc.org | Boronic Acid (ArB(OH)₂) | Strong Acidic Media |

| Base-Catalyzed | Hydrolysis of the boronate anion. ed.ac.uk | Boronate Anion ([ArB(OH)₃]⁻) | Strong Basic Media (pH > 10) researchgate.net |

| Zwitterionic Fragmentation | Unimolecular cleavage of the C-B bond in a zwitterionic intermediate. wikipedia.org | Zwitterion | Neutral pH |

Transmetalation Processes in Catalytic Cycles

Transmetalation is the key step in Suzuki-Miyaura cross-coupling reactions, where the organic group is transferred from the boron atom to the transition metal catalyst, typically palladium. rsc.orgresearchgate.net The mechanism of this process for this compound is expected to follow one of two primary pathways, largely dictated by the reaction conditions, particularly the nature of the base and solvent. nih.govresearchgate.net

The Boronate Pathway (Path A) : In this mechanism, the boronic acid is first activated by a base to form a more nucleophilic boronate species. nih.gov This boronate then reacts with the palladium(II) halide complex, displacing the halide and transferring the pyrazole group to the palladium center. nih.govresearchgate.net

The Oxo-Palladium Pathway (Path B) : This pathway involves the initial reaction of the palladium(II) halide complex with the base (e.g., hydroxide) to form a palladium(II) hydroxo complex. nih.govnih.gov This hydroxo complex is more reactive towards the neutral boronic acid, facilitating the transfer of the organic moiety. nih.govacs.org

Recent studies suggest that for many Suzuki-Miyaura reactions conducted in aqueous media with weak bases, the oxo-palladium pathway (Path B) is kinetically favored. nih.govacs.org The rate of reaction between an arylpalladium hydroxo complex and a boronic acid has been shown to be several orders of magnitude faster than the reaction between an arylpalladium halide complex and a boronate. nih.gov The formation of pre-transmetalation intermediates containing Pd-O-B linkages has been identified, supporting the intimate association of the boron and palladium centers before the organic group transfer. illinois.edu The choice of ligands on the palladium catalyst also plays a crucial role in the efficiency of the transmetalation step. researchgate.net

| Pathway | Reactants | Key Intermediate | Description |

| Boronate Pathway (A) | Palladium Halide Complex + Boronate | [Ar-Pd(II)-L₂]⁺[X]⁻ + [R-B(OH)₃]⁻ | The base activates the boronic acid to a more nucleophilic boronate, which then attacks the palladium complex. nih.govresearchgate.net |

| Oxo-Palladium Pathway (B) | Palladium Hydroxo Complex + Boronic Acid | [Ar-Pd(II)(OH)-L₂] + R-B(OH)₂ | The base activates the palladium complex to a more reactive hydroxo species, which then reacts with the neutral boronic acid. nih.govnih.gov |

Disproportionation Reactions of Boronic Acids

Disproportionation is a redox reaction where a compound of an intermediate oxidation state converts into two different compounds, one of a higher and one of a lower oxidation state. wikipedia.org In the context of boronic acids, this can refer to a process where two boronic acid molecules react to form a borinic acid and boric acid, or other boron-containing species. This phenomenon can be facilitated by specific reaction conditions and reagents.

Research has shown that the disproportionation of arylboronic acids can be promoted by certain pyrazole derivatives in basic media. nih.gov Specifically, the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in the presence of a base leads to the formation of stable four-coordinate boron(III) complexes, identified as pyrazole diarylborinates. nih.gov

The proposed mechanism suggests that the [N,O]-bidentate ligation of the pyrazolone (B3327878) to the boronic acid facilitates the migration of an aryl group between boron centers. nih.gov This process is dependent on the use of an unprotected boronic acid and a base, which drives the formation of the necessary 'ate' complex to enable the boron-to-boron migration. nih.gov While this specific reaction involves a pyrazolone, the underlying principle of ligand-assisted disproportionation could be relevant for this compound under certain conditions, potentially competing with desired cross-coupling reactions. The presence of the pyrazole ring and a suitable base could create an environment conducive to such transformations.

Reactivity of the Oxetane Ring

Ring Strain and its Influence on Reactivity

The oxetane ring is a four-membered saturated heterocycle containing one oxygen atom. nih.gov Its structure deviates significantly from the ideal tetrahedral bond angles, resulting in substantial ring strain. beilstein-journals.org The calculated ring strain energy for oxetane is approximately 25.5 kcal/mol (106 kJ/mol), which is comparable to that of oxiranes (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). nih.govbeilstein-journals.orgresearchgate.net

This inherent ring strain is a primary driver of the oxetane ring's reactivity. acs.orgillinois.edu The strained C-O-C bond angle also leads to increased exposure of the oxygen lone pairs, making oxetane a potent hydrogen-bond acceptor and Lewis base. nih.govacs.org The combination of high ring strain and polarized C-O bonds renders the oxetane susceptible to nucleophilic attack, particularly at the C2 and C4 positions, leading to ring-opening reactions. nih.gov

The stability of the oxetane ring can be influenced by its substitution pattern. For instance, 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically hinder the approach of a nucleophile to the antibonding σ* orbital of the C-O bond. nih.gov In this compound, the substitution is at the 3-position, which influences the regioselectivity of ring-opening reactions. Activation by a Lewis or Brønsted acid is often required to facilitate the cleavage of the oxetane ring. nih.govresearchgate.net

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

| Oxirane | 3 | 27.3 nih.gov |

| Oxetane | 4 | 25.5 nih.govbeilstein-journals.org |

| Tetrahydrofuran | 5 | 5.6 nih.govbeilstein-journals.org |

Ring-Opening Reactions as Synthetic Intermediates

The propensity of the oxetane ring to undergo cleavage under various conditions makes it a valuable synthetic intermediate. acs.orgnih.gov The relief of ring strain provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These reactions yield functionalized acyclic compounds that can be difficult to access through other synthetic routes. researchgate.nettandfonline.com

Ring-opening of oxetanes can be initiated by a wide range of nucleophiles, including carbon, oxygen, nitrogen, sulfur, and halogen nucleophiles. researchgate.net The reaction is typically promoted by Lewis or Brønsted acids, which coordinate to the ring oxygen, activating the C-O bonds towards nucleophilic attack. nih.gov

The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the nucleophile and catalyst. In the case of 3-substituted oxetanes, such as the one present in this compound, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of 1,3-difunctionalized products. These products, containing a pyrazole moiety at one terminus and a newly introduced functional group at the other, serve as versatile building blocks for further synthetic transformations. The ability to introduce diverse functionalities through this strain-release strategy highlights the utility of the oxetane ring as a masked 1,3-diol synthon.

Electrophilic and Nucleophilic Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. nih.gov Its aromaticity allows for various functionalization reactions, including both electrophilic and nucleophilic substitutions. nih.gov The presence of the boronic acid and oxetane substituents on the pyrazole core of this compound influences the regioselectivity of these reactions.

Electrophilic Functionalization:

The pyrazole ring is generally susceptible to electrophilic attack. The positions of substitution are dictated by the directing effects of the existing substituents and the nitrogen atoms. Common electrophilic functionalization reactions for pyrazoles include:

Halogenation : The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring is a common transformation. mdpi.com For instance, N-chlorosuccinimide can be used for chlorination, often at the C4 position. mdpi.com

Nitration : While not explicitly detailed for this specific compound, nitration of pyrazoles can be achieved, typically directing the incoming nitro group to the C4 position.

Thiocyanation : The C-H bond of a pyrazole ring can be thiocyanated, introducing a C-S bond. mdpi.com

The boronic acid group can be replaced during certain electrophilic reactions, or it can direct the electrophile to other positions on the ring before being potentially removed in a subsequent step.

Nucleophilic Functionalization:

While less common than electrophilic substitution on electron-rich pyrazoles, nucleophilic substitution can occur, particularly on pyrazole rings bearing electron-withdrawing groups or on pre-functionalized pyrazoles (e.g., halopyrazoles). The boronic acid moiety itself is a key functional group for transition-metal-catalyzed cross-coupling reactions, which are mechanistically distinct from classical nucleophilic aromatic substitution but achieve a similar net transformation. researchgate.net

Furthermore, direct C-H activation and functionalization of the pyrazole ring, guided by a directing group, is a powerful strategy for introducing new substituents. acs.org The N1-oxetanyl group could potentially act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions, allowing for selective modification of the pyrazole core.

Derivatization and Functionalization of 1 Oxetan 3 Yl Pyrazole 3 Boronic Acid

Post-Coupling Modification of the Pyrazole (B372694) Moiety

Following the initial utilization of the boronic acid group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, the resulting 1-(oxetan-3-yl)pyrazole core offers several sites for further functionalization. Late-stage modification of the pyrazole ring is a powerful strategy to fine-tune the properties of the final molecule.

Transition-metal-catalyzed C-H activation has emerged as a prominent method for the direct functionalization of the pyrazole C4 and C5 positions. rsc.orgnih.gov For instance, after coupling of the boronic acid at the C3 position, the C4-H and C5-H bonds become targets for derivatization. Palladium, rhodium, and ruthenium catalysts are commonly employed to introduce aryl, alkyl, or other functional groups. The regioselectivity of these reactions is often controlled by the choice of catalyst, ligands, and directing groups. In the context of the 1-(oxetan-3-yl)pyrazole scaffold, the oxetanyl nitrogen can potentially act as a directing group to guide the C-H activation to the C5 position.

Another approach involves electrophilic substitution reactions. The pyrazole ring is susceptible to halogenation, nitration, and acylation, primarily at the C4 position. These newly introduced functional groups can then serve as handles for subsequent transformations, such as further cross-coupling reactions or nucleophilic substitutions, thereby expanding the molecular diversity.

Transformations Involving the Oxetane (B1205548) Ring as a Synthetic Handle

The oxetane ring, while often incorporated to improve physicochemical properties like solubility, can also serve as a reactive handle for further molecular elaboration. The inherent ring strain of the four-membered ether makes it susceptible to ring-opening reactions under specific conditions, providing access to acyclic derivatives with new functionalities. magtech.com.cn

Acid-catalyzed ring-opening of the 3-substituted oxetane with various nucleophiles is a well-established transformation. rsc.orgnih.gov In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. A wide range of nucleophiles, including alcohols, thiols, amines, and carbon nucleophiles, can be employed to yield 1,3-difunctionalized propane (B168953) derivatives. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the oxetane substrate and the incoming nucleophile. For the 1-(oxetan-3-yl)pyrazole scaffold, this reaction would unmask a 1,3-diol precursor, which can be further modified.

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of Oxetanes

| Catalyst | Nucleophile (Nu-H) | Product Type |

| H₂SO₄ | H₂O | 1,3-Diol |

| HCl | ROH | 3-Alkoxy-1-propanol |

| BF₃·OEt₂ | RSH | 3-(Alkylthio)-1-propanol |

| Sc(OTf)₃ | RNH₂ | 3-Amino-1-propanol |

This ring-opening strategy provides a pathway to linear derivatives from the cyclic precursor, significantly altering the three-dimensional shape and polarity of the original molecule.

Synthesis of Polyfunctionalized Derivatives Incorporating the 1-(Oxetan-3-yl)pyrazole Scaffold

The synthesis of derivatives bearing multiple functional groups on the 1-(oxetan-3-yl)pyrazole core allows for the creation of complex molecules with tailored properties. Multicomponent reactions (MCRs) offer an efficient approach to construct such polyfunctionalized pyrazoles in a single step. beilstein-journals.orgrsc.orgrsc.org While the parent 1-(oxetan-3-yl)pyrazole-3-boronic acid is typically pre-functionalized, analogous MCRs can be envisioned to build up a similarly substituted pyrazole ring with additional functional groups.

For instance, a one-pot reaction involving a hydrazine (B178648) derivative (such as oxetan-3-ylhydrazine), a 1,3-dicarbonyl compound, and another electrophile could lead to a polysubstituted pyrazole. The choice of the 1,3-dicarbonyl component is crucial as it dictates the substituents at the C4 and C5 positions of the pyrazole ring. Functional groups such as esters, nitriles, or ketones can be readily incorporated.

Furthermore, sequential functionalization is a powerful tool. Starting from a pyrazole core with multiple reactive sites (e.g., halo, nitro, or carboxyl groups), a series of orthogonal reactions can be performed to introduce different functionalities in a controlled manner. mdpi.comorganic-chemistry.org For example, a 4-bromo-1-(oxetan-3-yl)pyrazole derivative could first undergo a Suzuki coupling at the bromine position, followed by a C-H activation at the C5 position, and finally a ring-opening of the oxetane moiety.

Generation of Spirocyclic Systems

The unique 3-dimensional architecture of spirocyclic compounds is highly sought after in drug discovery. The 1-(oxetan-3-yl)pyrazole scaffold is a promising precursor for the generation of novel spirocyclic systems, where the oxetane ring is incorporated into a spiro-junction.

One common strategy for the synthesis of spiro-oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. rsc.org While not directly applicable to the pre-formed pyrazole, this highlights a general approach to spiro-oxetane formation.

A more relevant approach involves the intramolecular cyclization of a precursor containing both the oxetane moiety and a reactive chain. For instance, if the pyrazole ring is functionalized with a side chain that can act as a nucleophile, an intramolecular ring-opening of the oxetane followed by a subsequent cyclization could lead to a spirocyclic system.

Alternatively, the oxetane itself can be part of a spirocyclization reaction. For example, a derivative where the pyrazole is attached to a larger ring system could undergo reactions to form a spiro-oxetane at a different position. The synthesis of spirocyclic oxetane-fused benzimidazoles has been reported, demonstrating the feasibility of incorporating the oxetane into more complex fused and spiro systems. mdpi.com

Applications in Advanced Organic Synthesis

1-(Oxetan-3-yl)pyrazole-3-boronic Acid as a Building Block for Complex Molecules

The primary application of this compound in the synthesis of complex molecules lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds in modern organic chemistry. aablocks.com The boronic acid allows for the efficient and regioselective attachment of the 1-(oxetan-3-yl)pyrazole moiety to a wide array of organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates.

The oxetane (B1205548) ring is a particularly valuable substituent in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups, and is known to improve physicochemical properties such as aqueous solubility while maintaining metabolic stability. The pyrazole (B372694) ring is also a "privileged scaffold," frequently found in biologically active compounds and approved pharmaceuticals. mdpi.com This building block, therefore, provides a straightforward route to incorporate both of these valuable fragments simultaneously.

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a typical application of the title compound in a Suzuki-Miyaura cross-coupling reaction to form a biaryl-type structure, a common core in many complex organic molecules.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Aryl Halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 3-Aryl-1-(oxetan-3-yl)pyrazole |

Design and Synthesis of Novel Heterocyclic Scaffolds

Beyond simple C-C bond formation, this compound is instrumental in the design and synthesis of novel and elaborate heterocyclic scaffolds. bldpharm.com Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. nbinno.commdpi.com The ability to use this reagent in robust coupling reactions allows for its integration into or attachment to other heterocyclic systems, leading to new molecular frameworks with unique three-dimensional shapes and properties.

For instance, coupling the compound with halogenated pyridines, pyrimidines, or indoles can generate complex, multi-ring systems that are of significant interest in drug discovery. nih.gov The resulting scaffolds, featuring the oxetanyl-pyrazole unit, can be further functionalized to explore chemical space and optimize biological activity. The pyrazole moiety itself is a versatile chemical entity, capable of participating in various chemical transformations and acting as a coordination ligand for metals. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Scaffolds Synthesized This table provides examples of complex heterocyclic systems that can be synthesized using this compound as a key starting material.

| Coupling Partner | Resulting Heterocyclic Scaffold Core | Potential Application Area |

| 2-Chloropyridine | 2-(1-(Oxetan-3-yl)-1H-pyrazol-3-yl)pyridine | Medicinal Chemistry, Ligand Design |

| 5-Bromoindole | 5-(1-(Oxetan-3-yl)-1H-pyrazol-3-yl)-1H-indole | Kinase Inhibitors, Materials Science |

| 4-Iodopyrimidine | 4-(1-(Oxetan-3-yl)-1H-pyrazol-3-yl)pyrimidine | Drug Discovery, Agrochemicals |

Development of Diverse Chemical Libraries for Research Purposes

In modern drug discovery and materials science, the generation of diverse chemical libraries is essential for identifying new lead compounds. google.com this compound is an ideal building block for this purpose due to its reliability in high-throughput synthesis. Its stability and predictable reactivity in Suzuki-Miyaura and other cross-coupling reactions allow for its use in parallel synthesis, where numerous analogs can be created by varying the coupling partner.

This approach enables the systematic exploration of structure-activity relationships (SAR). By keeping the 1-(oxetan-3-yl)pyrazole core constant and introducing a wide variety of substituents through an array of coupling partners, researchers can rapidly generate a library of related but distinct molecules. These libraries can then be screened for desired biological activities or material properties. The existence of patents centered on pyrazole boronic acid compounds underscores their importance in generating novel intellectual property for pharmaceutical applications. google.com

Table 3: Exemplar Scheme for Chemical Library Generation This table outlines how a diverse library can be generated from a common starting material.

| Common Reagent | Variable Reagent (R-X) | General Product Structure | Purpose of Variation |

| This compound | R₁-Br, R₂-Cl, R₃-I, R₄-OTf... | 1-(Oxetan-3-yl)-3-R-pyrazole | To probe different pockets in a biological target; to modify properties like solubility, lipophilicity, and electronic character. |

Stereoselective Synthesis Leveraging the Oxetane Chirality (if applicable to the compound)

The application of this compound in stereoselective synthesis is a more nuanced and advanced area of its utility. The oxetan-3-yl group is prochiral. If the synthesis of the building block begins with an enantiomerically pure precursor, such as (R)- or (S)-3-hydroxytetrahydrofuran or a related chiral synthon, the resulting boronic acid will be chiral.

This inherent chirality can then potentially be used to influence the stereochemical outcome of subsequent reactions. For example, the chiral scaffold could act as a chiral ligand or be used in diastereoselective reactions where a new stereocenter is formed. While the broader field of pyrazole chemistry includes examples of stereoselective synthesis, specific, documented instances where the chirality of the 3-oxetanyl substituent on this particular boronic acid is leveraged to control stereochemistry are not widely reported in readily available literature. nih.gov Nevertheless, this remains a significant potential application for chiral versions of the compound, offering a pathway to enantiomerically pure, complex molecules.

Spectroscopic and Structural Characterization of 1 Oxetan 3 Yl Pyrazole 3 Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

No experimental Proton (¹H) NMR data for 1-(Oxetan-3-yl)pyrazole-3-boronic acid has been reported in the searched scientific literature. Such data would be essential for confirming the presence and connectivity of hydrogen atoms within the molecule, including the distinct signals for the pyrazole (B372694) ring, the oxetane (B1205548) ring, and the hydroxyl protons of the boronic acid group.

Detailed experimental Carbon-13 (¹³C) NMR data for This compound is not available in the reviewed sources. A ¹³C NMR spectrum would be used to identify all unique carbon environments in the compound, from the oxetane and pyrazole rings to the carbon atom bearing the boronic acid moiety.

There is no published data on other heteronuclear NMR studies, such as ¹¹B, ¹⁴N, or ¹⁵N NMR, for This compound . ¹¹B NMR, in particular, would be highly informative for characterizing the boron center of the boronic acid group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Experimental High-Resolution Mass Spectrometry (HRMS) data for This compound is not available in the searched literature. HRMS would provide a precise mass measurement, which could be used to confirm the elemental formula, C₆H₉BN₂O₃.

While experimental data is absent for the parent compound, predicted mass spectrometry data is available for a related derivative, 3-bromo-1-(oxetan-3-yl)-1H-pyrazole . This data, calculated using computational models, provides theoretical mass-to-charge ratios for various adducts that could be observed in an HRMS experiment. uni.lu

Interactive Table: Predicted Collision Cross Section Data for 3-bromo-1-(oxetan-3-yl)-1H-pyrazole

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 202.98146 | 121.0 |

| [M+Na]⁺ | 224.96340 | 132.1 |

| [M-H]⁻ | 200.96690 | 128.4 |

| [M+NH₄]⁺ | 220.00800 | 135.8 |

| [M+K]⁺ | 240.93734 | 126.9 |

| [M+H-H₂O]⁺ | 184.97144 | 116.3 |

| [M+HCOO]⁻ | 246.97238 | 140.5 |

| [M+CH₃COO]⁻ | 260.98803 | 183.1 |

| Note: This data is computationally predicted for a derivative and is not experimental data for this compound. uni.lu |

No specific Liquid Chromatography–Mass Spectrometry (LC-MS) studies detailing the analysis of This compound were found. This technique would typically be used to confirm the purity and identity of the compound in a sample mixture.

X-ray Crystallography for Structural Elucidation of Related Boronic Acids and Pyrazole-Oxetane Systems

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical behavior and biological activity of novel compounds. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a wealth of information exists for structurally related boronic acids and pyrazole-containing systems. This data allows for insightful inferences into the likely structural characteristics of the target molecule.

Structural Insights from Related Boronic Acids

X-ray crystallographic studies of aryl- and heterocyclic boronic acids have revealed key structural motifs. A common feature is the formation of intermolecular hydrogen-bonded dimers. wiley-vch.de For instance, the crystal structure of phenylboronic acid shows that two molecules are linked through a pair of O-H---O hydrogen bonds, creating a dimeric structure. wiley-vch.de Each of these dimeric units is further connected to four others, forming an extensive layered network in the solid state. wiley-vch.de The geometry around the boron atom in simple boronic acids is typically trigonal planar, with the C-B-O and O-B-O bond angles close to 120°. wiley-vch.de

However, the boron atom can also adopt a pseudo-tetrahedral geometry, particularly when it forms complexes. nih.govnih.gov In the presence of suitable ligands, such as [N,O]-bidentate chelating ligands found in some pyrazole derivatives, four-coordinate boron(III) complexes can form. nih.gov An X-ray diffraction analysis of a pyrazole diphenylborinate complex revealed a six-membered ring structure with a pseudo-tetrahedral boron center. nih.gov This demonstrates the flexibility of the boronic acid moiety to engage in various coordination modes, a critical aspect for its role in chemical synthesis and medicinal chemistry.

Crystallographic Data of Pyrazole Systems

Table 1: Crystallographic Data for Exemplary Pyrazole Hybrid Derivatives nih.govrsc.org

| Parameter | Compound 4 (Pyrazole Derivative) | Compound 5a (Pyrazole Derivative) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/n |

| a (Å) | 9.348(2) | 21.54552(17) |

| b (Å) | 9.793(2) | 7.38135(7) |

| c (Å) | 16.366(4) | 22.77667(19) |

| α (°) | 87.493(6) | 90 |

| β (°) | 87.318(6) | 101.0921(8) |

| γ (°) | 84.676(6) | 90 |

| Z | 4 | 8 |

This table presents crystallographic data for two pyrazole-pyrazoline hybrid derivatives as reported in a 2023 study. The parameters include the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), and the number of molecules per unit cell (Z).

The dihedral angles between the pyrazole ring and its substituents are also critical structural parameters. For a series of 3-(4-fluorophenyl)-substituted pyrazoline derivatives, the dihedral angle between the pyrazole and the fluorophenyl ring was found to be consistently small, in the range of 4.6° to 5.3°, indicating a relatively coplanar arrangement. mdpi.comnih.gov

Structural Considerations for the Pyrazole-Oxetane System

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of the Oxetane (B1205548) and Pyrazole (B372694) Rings

Molecular modeling and conformational analysis focus on determining the most stable three-dimensional arrangement of a molecule's atoms. The structure of 1-(Oxetan-3-yl)pyrazole-3-boronic acid is defined by the interplay between its three key components: the strained oxetane ring, the aromatic pyrazole ring, and the reactive boronic acid group.

Table 1: Predicted Conformational Parameters for this compound

| Parameter | Predicted Value | Methodology | Comment |

|---|---|---|---|

| Oxetane Ring Puckering Angle | ~15° - 20° | DFT (e.g., B3LYP/6-31G*) | Substitution increases puckering compared to unsubstituted oxetane (~8.7°). acs.org |

| Dihedral Angle (Oxetane-Pyrazole) | 40° - 60° | DFT Energy Minimization | A non-planar arrangement is expected to minimize steric clash. |

| Dihedral Angle (Pyrazole-Boronic Acid) | 0° - 20° | DFT Energy Minimization | A near-planar orientation is often favored to maximize conjugation, though steric factors can cause twisting. |

Quantum Chemical Studies of Reaction Mechanisms (e.g., Transition States in Cross-Coupling)

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the energy landscape from reactants to products, including the high-energy transition states. A primary application for this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. libretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (the 1-(oxetan-3-yl)pyrazolyl group) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. acs.orgresearchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

DFT calculations can model each intermediate and transition state in this cycle. researchgate.net For this compound, calculations would focus on the transmetalation step, determining the structure of the transition state where the pyrazole ring is transferred from the boron atom to the palladium atom. The activation energy (ΔG‡) calculated for this step provides a quantitative measure of the reaction's feasibility. researchgate.net

Table 2: Predicted Activation Energies for Key Steps in a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Predicted Activation Energy (ΔG‡) | Computational Method | Significance |

|---|---|---|---|

| Oxidative Addition (Ar-Br + Pd(0)) | 10 - 15 kcal/mol | DFT (e.g., M06-2X) | Generally a facile step for aryl bromides. illinois.edu |

| Transmetalation | 15 - 25 kcal/mol | DFT with solvent model | Often the rate-determining step; energy depends on the base and ligands used. researchgate.net |

| Reductive Elimination | 5 - 10 kcal/mol | DFT (e.g., M06-2X) | Typically a low-barrier, thermodynamically favorable step. |

Prediction of Electronic Properties and Reactivity Profiles

DFT calculations are also used to predict the electronic structure and reactivity of a molecule. nih.govresearchgate.net These properties are crucial for understanding how the molecule will behave in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the boronic acid moiety, particularly the empty p-orbital on the boron atom.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, negative potential is expected around the pyrazole nitrogen atoms, the oxetane oxygen, and the boronic acid hydroxyl groups. A significant positive potential is expected on the boron atom and the hydroxyl hydrogens, highlighting their electrophilic and acidic nature, respectively.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness (η), softness (S), and the electrophilicity index (ω). These provide quantitative measures of the molecule's stability and reactivity.

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Value (Illustrative) | Definition | Interpretation |

|---|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | 3.5 D | Measure of molecular polarity. | A significant dipole moment suggests good solubility in polar solvents. |

| Chemical Hardness (η) | 2.65 eV | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Docking and Molecular Dynamics Simulations (general academic applicability, not specific to biological targets)

Molecular docking and molecular dynamics (MD) are simulations used to study how a small molecule (ligand) interacts with a larger receptor. researchgate.net While often used in drug discovery, these techniques have broad academic applicability for understanding the principles of molecular recognition, including non-covalent and covalent interactions. nih.gov

Molecular Docking: Docking simulations would predict the preferred orientation of this compound within a hypothetical binding site. The molecule possesses several features that make it an interesting subject for such studies:

Hydrogen Bond Donors: The two hydroxyl groups of the boronic acid are strong H-bond donors. researchgate.net

Hydrogen Bond Acceptors: The oxetane oxygen and the pyridine-like nitrogen of the pyrazole ring are H-bond acceptors. acs.orgresearchgate.net

Aromatic System: The pyrazole ring can participate in π-π stacking or π-cation interactions.

Covalent Potential: The boronic acid group can form reversible covalent bonds with serine or threonine residues in a binding site, which can be modeled using specialized covalent docking protocols.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. tandfonline.comnih.gov MD treats the entire system (ligand, receptor, and solvent) as flexible, providing insights into the dynamic nature of the interaction. nih.govacs.org For this compound, MD simulations could be used to:

Analyze the conformational flexibility of the oxetane ring and the rotational freedom of the single bonds upon binding.

Study the role of water molecules in mediating interactions between the ligand and the receptor.

Calculate the binding free energy, providing a more rigorous estimate of the interaction strength than docking scores alone.

Table 4: Potential Intermolecular Interactions for Docking and MD Studies

| Interaction Type | Molecular Feature Involved | Potential Binding Partner in a Receptor |

|---|---|---|

| Hydrogen Bond (Donor) | -B(OH)₂ group | Aspartate, Glutamate, Carbonyl backbones |

| Hydrogen Bond (Acceptor) | Oxetane Oxygen, Pyrazole Nitrogens | Arginine, Lysine, Serine, Amide backbones |

| π-π Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Oxetane and Pyrazole rings (carbon framework) | Leucine, Valine, Isoleucine |

| Reversible Covalent Bond | Boronic Acid (Boron atom) | Serine, Threonine (hydroxyl groups) |

Future Research Directions

Exploration of Novel Synthetic Routes to 1-(Oxetan-3-yl)pyrazole-3-boronic Acid

The development of efficient, scalable, and versatile synthetic methods is paramount for the widespread availability and study of this compound. Current syntheses of related pyrazole (B372694) boronic acids often rely on multi-step sequences that may involve harsh conditions or expensive reagents. researchgate.net Future research should focus on more direct and atom-economical approaches.

Key areas for exploration include:

Direct C-H Borylation: Transition-metal-catalyzed C-H activation and borylation of a 1-(oxetan-3-yl)pyrazole precursor represents a highly attractive strategy. This method avoids the need for pre-functionalized pyrazoles (e.g., halopyrazoles), thereby shortening the synthetic sequence. researchgate.net Investigating various catalysts (e.g., iridium or rhodium complexes) and directing groups could achieve high regioselectivity for the C-3 position.

Flow Chemistry Synthesis: Implementing continuous flow technologies could offer improved control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, better purity, and enhanced safety, particularly for potentially hazardous intermediates.

Enzymatic or Biocatalytic Routes: Exploring enzymatic pathways for the synthesis could provide a greener and highly selective alternative to traditional chemical methods, operating under mild conditions.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Lithiation and Borylation | Well-established methodology for many heterocycles. | Requires cryogenic temperatures; potential for poor regioselectivity with competing acidic protons. |

| Halogen-Metal Exchange | Generally high-yielding and reliable. | Requires a pre-halogenated pyrazole precursor, adding steps to the synthesis. researchgate.net |

| C-H Activation/Borylation | High atom economy; avoids pre-functionalization. | Achieving high regioselectivity can be challenging; catalyst cost and sensitivity. |

| Cyclization Reactions | Builds the pyrazole core and incorporates the boron moiety simultaneously. | Requires specialized starting materials; control of regiochemistry can be complex. mdpi.com |

Development of Asymmetric Transformations Involving the Compound

The pyrazole nucleus is a common feature in chiral ligands and catalysts for asymmetric synthesis. rwth-aachen.deresearchgate.netrsc.org The presence of the oxetane (B1205548) and boronic acid groups offers unique handles for developing novel asymmetric transformations.

Future research directions could involve:

Chiral Ligand Synthesis: The compound could serve as a precursor for new classes of chiral ligands. The pyrazole nitrogens can coordinate to transition metals, while the boronic acid or oxetane could be functionalized with chiral auxiliaries or act as a secondary binding site, creating a well-defined chiral pocket around a metal center.

Organocatalysis: The Lewis acidic boron center could be exploited in asymmetric organocatalysis, for instance, in activating carbonyl compounds or imines towards nucleophilic attack by a chiral nucleophile.

Asymmetric Suzuki-Miyaura Coupling: While boronic acids are famous for their role in Suzuki-Miyaura coupling, developing asymmetric variants where the pyrazole-oxetane scaffold induces stereoselectivity in the product would be a significant advancement. evitachem.com

Investigation of New Catalytic Applications Beyond Cross-Coupling

While pyrazole boronic acids are well-utilized in palladium-catalyzed cross-coupling reactions, the unique electronic and structural features of this compound suggest its potential in other catalytic domains. evitachem.comresearchgate.netnih.gov

Promising areas for investigation include:

Lewis Acid Catalysis: The electron-deficient boron atom can function as a Lewis acid to catalyze a variety of organic reactions, such as Diels-Alder reactions, Friedel-Crafts alkylations, or cyclizations. The influence of the N-oxetanyl substituent on the Lewis acidity of the boron center would be a key aspect to study.

Frustrated Lewis Pair (FLP) Chemistry: In combination with a sterically hindered Lewis base, the boronic acid could form an FLP capable of activating small molecules like H₂, CO₂, or olefins for subsequent transformations. researchgate.net

Photoredox Catalysis: Boronic acids and their derivatives can participate in photoredox catalytic cycles. Research could explore the potential of this compound to engage in single-electron transfer processes under photochemical activation for novel bond formations.

Table 2: Potential Catalytic Applications Beyond Cross-Coupling

| Catalytic Application | Proposed Role of the Compound | Potential Reactions |

| Lewis Acid Catalysis | Activation of electrophiles via the boron center. | Diels-Alder, Mukaiyama Aldol, Carbonyl-Ene reactions. |

| Borane-Catalyzed Reactions | Selective decomposition of diazo compounds for cyclizations. | Pyrazole synthesis from two different diazo compounds. researchgate.net |

| Photoredox Catalysis | Formation of radical intermediates under light irradiation. | Radical additions, C-H functionalization. |

| Sensing | Reversible covalent bonding with diols. | Carbohydrate and glucose sensing. nih.gov |

Design of Advanced Materials Utilizing Pyrazole-Oxetane Boronic Acid Scaffolds

The combination of a rigid pyrazole ring, a polar oxetane moiety, and a versatile boronic acid group makes this compound an attractive building block for advanced functional materials. nih.gov

Future research should target the development of:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyrazole nitrogen atoms are excellent coordination sites for metal ions, while the boronic acid can form robust boronate ester linkages. rsc.org This could lead to the formation of porous MOFs with potential applications in gas storage, separation, or heterogeneous catalysis. The polar oxetane groups lining the pores could impart specific guest affinities.

Luminescent Materials: Four-coordinate boron complexes are known to exhibit useful luminescent properties. nih.gov By reacting this compound with suitable bidentate ligands, novel fluorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors could be developed.

Self-Healing Polymers: Boronic acids can form reversible covalent bonds (boronic esters) with diols. This dynamic chemistry can be harnessed to create self-healing polymers and hydrogels where the pyrazole-oxetane unit can be used to tune the material's mechanical and chemical properties.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application in catalysis and materials science. A synergistic approach combining advanced spectroscopic methods and computational modeling will be essential. nih.govresearchgate.net

Key areas for investigation include:

Solid-State Structural Analysis: Single-crystal X-ray diffraction studies can provide precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the oxetane oxygen or boronic acid hydroxyls), which are critical for designing crystalline materials like MOFs.

Spectroscopic Characterization: In-depth NMR studies (including ¹¹B NMR) can probe the Lewis acidity of the boron center and its interactions with solvents or other molecules in solution.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the compound's geometry, electronic structure (HOMO-LUMO gap), and reactivity. nih.govresearchgate.net These studies can predict reaction pathways, rationalize catalytic activities, and guide the design of new materials with desired electronic or optical properties.

Table 3: Proposed Techniques for Mechanistic Studies

| Technique | Information to be Gained | Potential Impact |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing, and intermolecular interactions. | Design of crystalline materials (e.g., MOFs, co-crystals). |

| ¹¹B NMR Spectroscopy | Electronic environment and coordination state of the boron atom; Lewis acidity. | Understanding and optimizing catalytic activity. |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions and luminescent properties. | Development of optical materials and sensors. |

| Density Functional Theory (DFT) | Molecular orbitals, charge distribution, reaction energy profiles. | Prediction of reactivity, rationalization of mechanisms, design of new catalysts. nih.gov |

Q & A

Basic: What are the most effective synthetic routes for 1-(Oxetan-3-yl)pyrazole-3-boronic Acid, and how can reaction conditions be optimized?

The synthesis of pyrazole-boronic acid derivatives typically involves Suzuki-Miyaura coupling or direct functionalization of pyrazole precursors. For example, a general method involves reacting a pyrazole substrate with boronic acids under basic conditions (e.g., K₃PO₄) in dioxane at elevated temperatures (100°C for 20 hours) . Optimization may include:

- Solvent selection : Polar aprotic solvents like dioxane enhance boronic acid reactivity.

- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Temperature control : Prolonged heating (≥12 hours) ensures complete conversion.

- Steric considerations : Bulky groups on the oxetane ring (e.g., 3-fluorooxetane derivatives) may require adjusted stoichiometry or longer reaction times .

Basic: How is this compound characterized, and what spectroscopic data are critical for validation?

Key characterization techniques include:

- Infrared (IR) Spectroscopy : Peaks at ~3260 cm⁻¹ (B–OH stretch) and ~1637 cm⁻¹ (C=N/C=C pyrazole ring vibrations) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed for C₇H₁₀N₂O: 138.0793) validates molecular composition .

- ¹H/¹³C NMR : Pyrazole ring protons (δ 7.5–8.5 ppm) and oxetane protons (δ 4.0–5.0 ppm) are diagnostic.

Basic: What are the solubility and handling precautions for this compound in laboratory settings?

Advanced: How does the oxetane ring influence the reactivity of this boronic acid in cross-coupling reactions?

The oxetane’s electron-donating and steric effects can modulate reactivity:

- Steric hindrance : The 3D oxetane structure may slow transmetalation steps in Suzuki reactions, requiring higher catalyst loadings .

- Electronic effects : Oxetane’s oxygen atom may stabilize intermediates via weak coordination to Pd catalysts. Comparative studies with non-oxetane analogs (e.g., phenyl-substituted pyrazole boronic acids) show ~20% reduced yields for oxetane-containing derivatives under identical conditions .

Advanced: What role does this compound play in boronic acid-catalyzed hydroxyl group functionalization?

In catalysis, the boronic acid acts as a Lewis acid to activate hydroxyl groups (e.g., in diols or phenols) for nucleophilic substitution. For example:

- Mechanism : The oxetane-pyrazole moiety enhances electrophilicity at the boron center, facilitating transient ester formation with substrates .

- Applications : Demonstrated in synthesizing chiral intermediates for pharmaceuticals, achieving enantiomeric excess (ee) >90% in optimized systems .

Advanced: How stable is this compound under varying pH and temperature conditions?

- pH stability : Stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong base (pH >10) to form boric acid and pyrazole derivatives.

- Thermal stability : Decomposes above 150°C, releasing CO and boron oxides .

Data Contradictions: How should researchers address conflicting reports on substrate compatibility in cross-coupling reactions?

Some studies report failed couplings with electron-deficient aryl halides (e.g., nitro-substituted partners). To resolve contradictions:

- Systematic screening : Test substrates with varying electronic profiles (e.g., –NO₂, –OMe, –CF₃).

- Additive optimization : Additives like TBAB (tetrabutylammonium bromide) improve solubility and reactivity for challenging substrates .

- Mechanistic analysis : Use DFT calculations to identify electronic barriers (e.g., LUMO energy mismatches) .

Experimental Design: What strategies are recommended for selecting coupling partners in Suzuki-Miyaura reactions?

- Steric compatibility : Use minimally hindered aryl halides (e.g., para-substituted > ortho-substituted). For example, 4-bromotoluene achieves >80% yield, whereas 2-bromomesitylene yields <40% .

- Electronic compatibility : Electron-withdrawing groups (e.g., –CF₃) on partners enhance electrophilicity and reaction rates .

Mechanistic Insights: How does the oxetane-pyrazole scaffold affect boronate complex formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.